2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Overview
Description
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a 2-chloro group and a 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized via the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Alkylation: The benzodioxin intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The alkylated benzodioxin is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxin ring can be oxidized to form quinones or reduced to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Formation of new amides or thioethers.
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The benzodioxin moiety may interact with hydrophobic pockets, while the chloro group can form halogen bonds, enhancing binding affinity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]acetamide
- 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]propionamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide may exhibit unique properties due to the presence of the benzamide core, which can enhance its binding affinity and specificity for certain biological targets. The chloro group also provides additional sites for chemical modification, allowing for the development of derivatives with improved activity and selectivity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(19-17(20)12-6-2-3-7-13(12)18)16-10-21-14-8-4-5-9-15(14)22-16/h2-9,11,16H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZQHVAWLDUCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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